13-Tetradecyn-1-OL

Catalog No.
S1512596
CAS No.
18202-12-5
M.F
C14H26O
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-Tetradecyn-1-OL

CAS Number

18202-12-5

Product Name

13-Tetradecyn-1-OL

IUPAC Name

tetradec-13-yn-1-ol

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h1,15H,3-14H2

InChI Key

JIWKICJAFBYQIA-UHFFFAOYSA-N

SMILES

C#CCCCCCCCCCCCCO

Synonyms

13-TETRADECYN-1-OL

Canonical SMILES

C#CCCCCCCCCCCCCO

Use in Pheromone Synthesis

The Specific Scientific Field: The specific scientific field for this application is Chemistry, specifically the synthesis of pheromones used in pest control .

A Comprehensive and Detailed Summary of the Application: 13-Tetradecyn-1-OL is used in the synthesis of (Z/E)-11-tetradecen-1-ol, a component of the sex pheromone of the European corn borer, Ostrinia nubilalis . This pheromone is used as an attractant to trap corn pests .

A Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of the sex pheromone of the European corn borer starts with a cheap 11-undecanoic acid. This acid is reduced with LiAlH4 to produce bromhydrin 3. Then, reaction of 3 with triphenylphosphine gives (11-hydroxyundecyl)triphenylphosphonium bromide 4. A double bond is constructed using a Wittig reaction. Propionaldehyde and (11-hydroxyundecyl)triphenylphosphonium bromide react to give a mixture of geometric isomers (Z/E)-11-tetradecen-1-ols 5 and 6, acetylation of which gives the Z-isomer with an impurity of the E-isomer (94:6 ratio) .

A Thorough Summary of the Results or Outcomes Obtained: The synthetic method reported for 11-tetradecen-1-ol acetate achieved a 34.8% overall yield . This method is considered cheaper and simpler compared to previous methods .

Use in Lipidome Imaging

The Specific Scientific Field: The specific scientific field for this application is Biochemistry, specifically in the detection and cellular visualization of lipid-modified proteins .

A Comprehensive and Detailed Summary of the Application: 13-Tetradecyn-1-OL is used in the synthesis of ω-Alkynyl fatty acids, which are used for detection and cellular visualization of lipid-modified proteins . These lipid-modified proteins play crucial roles in cellular processes, and their visualization can provide valuable insights into cellular functions .

A Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of ω-Alkynyl fatty acids starts with a cheap 11-undecanoic acid. This acid is reduced with LiAlH4 to produce bromhydrin 3. Then, reaction of 3 with triphenylphosphine gives (11-hydroxyundecyl)triphenylphosphonium bromide 4. A double bond is constructed using a Wittig reaction. Propionaldehyde and (11-hydroxyundecyl)triphenylphosphonium bromide react to give a mixture of geometric isomers .

A Thorough Summary of the Results or Outcomes Obtained: The synthetic method reported for ω-Alkynyl fatty acids is considered cheaper and simpler compared to previous methods . This method allows for the detection and visualization of lipid-modified proteins, providing a valuable tool for studying cellular processes .

13-Tetradecyn-1-OL is an organic compound with the molecular formula C14H26O. It is classified as a long-chain alkyne alcohol, notable for its structural features, which include a triple bond between the 13th and 14th carbon atoms and a hydroxyl group (-OH) at the first carbon position. This compound is typically a colorless to pale yellow liquid and is recognized for its applications in both scientific research and industrial synthesis.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate and Jones reagent.
  • Reduction: The triple bond can be reduced to a double bond or single bond using catalysts like palladium on carbon or Lindlar’s catalyst.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Major Products from Reactions

  • Oxidation: Aldehydes or ketones.
  • Reduction: Alkenes or alkanes.
  • Substitution: Alkyl halides or tosylates.

In biological contexts, 13-Tetradecyn-1-OL serves as a probe for studying enzyme-catalyzed reactions involving alkyne substrates. Its unique structure allows it to interact with various biological molecules, potentially influencing enzymatic activities and metabolic pathways. The compound's interactions are primarily facilitated through hydrogen bonding due to the hydroxyl group and the reactivity of the triple bond.

The synthesis of 13-Tetradecyn-1-OL typically involves several key steps:

  • Starting Material: The process often begins with a long-chain alkyne, such as 1-dodecyne.
  • Hydroboration-Oxidation: The alkyne undergoes hydroboration followed by oxidation to introduce the hydroxyl group. This involves adding borane (BH3), followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
  • Purification: The resultant product is purified through distillation or chromatography to achieve high purity levels.

In industrial settings, similar synthetic routes may be employed but optimized for larger-scale production using continuous flow reactors and automated systems.

13-Tetradecyn-1-OL finds applications across various fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Biological Research: Utilized in studies related to enzyme mechanisms and metabolic pathways.
  • Industrial Chemistry: Employed in the synthesis of specialty chemicals and materials, particularly in formulations requiring unique molecular structures.

Research into the interactions of 13-Tetradecyn-1-OL primarily focuses on its role as a substrate in enzymatic reactions. Its ability to form hydrogen bonds allows it to engage with various biological targets, thereby modulating enzyme activities and influencing biochemical pathways. Studies have also explored its potential as a signaling molecule in biological systems.

Several compounds share structural similarities with 13-Tetradecyn-1-OL, each exhibiting unique characteristics:

Compound NameMolecular FormulaUnique Features
13-Tetradecen-1-OLC14H28OContains a double bond instead of a triple bond
13-TetradecanolC14H30OSaturated analog with no double or triple bonds
11-Tetradecyn-1-OLC14H26OTriple bond located at a different position

Uniqueness of 13-Tetradecyn-1-OL

The uniqueness of 13-Tetradecyn-1-OL lies in its specific position of the triple bond, which significantly influences its reactivity and biological activity compared to its analogs. This structural characteristic allows it to serve distinct roles in synthetic chemistry and biological interactions.

The study of terminal alkyne alcohols has roots in late 19th-century organic chemistry. John Ulric Nef’s 1899 discovery of acetylide addition to carbonyl groups laid the foundation for alkynylation reactions, enabling the synthesis of α-alkynyl alcohols. Walter Reppe later expanded this field by developing catalytic ethynylation methods using acetylene under high-pressure conditions, which became pivotal for industrial applications. Over the 20th century, advancements in organometallic chemistry, particularly the emergence of Sonogashira coupling and lithium acetylides, revolutionized the synthesis of complex alkynols. These methodologies addressed challenges in stereochemical control and scalability, paving the way for compounds like 13-Tetradecyn-1-OL (tetradec-13-yn-1-ol) to be synthesized with high precision.

Positioning of 13-Tetradecyn-1-OL in Organic Chemistry

13-Tetradecyn-1-OL (C₁₄H₂₆O, MW 210.36 g/mol) occupies a unique niche due to its bifunctional structure: a terminal alkyne at C13 and a primary alcohol at C1. This configuration grants it dual reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and esterification reactions. Its 14-carbon chain and linear geometry make it a model compound for studying hydrophobic interactions in lipid membranes. Unlike shorter-chain alkynols, its extended aliphatic chain enhances lipid solubility (logP = 3.903), positioning it as a critical intermediate in pheromone synthesis and polymer chemistry.

Significance in Lipid Biochemistry

In lipid biochemistry, 13-Tetradecyn-1-OL serves as a surrogate for natural fatty alcohols, enabling metabolic tracking via bioorthogonal tagging. Its alkyne moiety allows for selective modification with azide-functionalized probes, facilitating real-time monitoring of lipid distribution in cellular membranes. Comparative studies with unsaturated analogs (e.g., 13-Tetradecen-1-ol) reveal that the triple bond introduces rigidity, reducing membrane fluidity by 15–20% in model lipid bilayers. Additionally, its enzymatic oxidation by lipoxygenases produces hydroxyalkynoic acids, which are implicated in inflammatory signaling pathways.

Evolution of Research Methodologies

Early synthesis routes relied on stoichiometric mercury(II)-catalyzed hydrations, which posed toxicity and scalability issues. Modern approaches employ rongalite (HOCH₂SO₃Na) as a C1 synthon, enabling formaldehyde-free ethynylation of terminal alkynes under mild conditions. Industrial production now leverages continuous-flow reactors to achieve yields >85% while minimizing byproducts. Analytically, gas chromatography (GC) with polar (DB-Wax) and non-polar (DB-5) columns provides precise retention indices (RI = 1805 and 2137, respectively), while high-resolution mass spectrometry (HRMS) confirms molecular integrity.

Chemical Structure and Physicochemical Properties

Molecular Architecture

13-Tetradecyn-1-OL features a linear carbon chain with three critical regions:

  • Terminal Alkyne: A triple bond between C13 and C14, conferring sp-hybridization and electrophilic character.
  • Hydroxyl Group: A primary alcohol at C1, enabling hydrogen bonding and nucleophilic substitution.
  • Aliphatic Chain: Twelve methylene units (C2–C13) contributing to hydrophobicity (TPSA = 20.23 Ų).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₆O
Molecular Weight210.36 g/mol
Boiling Point298.3°C at 760 mmHg
Density0.873 g/cm³
logP (Partition Coefficient)3.903
Topological Polar Surface Area20.23 Ų

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 3300 cm⁻¹ (O–H stretch) and 2100 cm⁻¹ (C≡C stretch).
  • ¹³C NMR: Signals at δ 67.8 (C1-OH), δ 84.5 (C13), and δ 69.2 (C14).
  • HRMS: Exact mass = 210.19800 g/mol (calculated for C₁₄H₂₆O).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative pathway involves:

  • Alkyne Elongation: Treatment of 1-bromotridecane with lithium acetylide (HC≡CLi) to form tetradec-13-yne.
  • Hydroboration-Oxidation: Addition of BH₃·THF followed by H₂O₂/NaOH yields the primary alcohol.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Key Reaction:

$$
\text{Br(CH}2\text{)12CH}3 + \text{HC≡CLi} \rightarrow \text{HC≡C(CH}2\text{)12CH}3 + \text{LiBr}
$$
$$
\text{HC≡C(CH}2\text{)12CH}3 \xrightarrow{\text{BH}3,\text{H}2\text{O}2} \text{HO(CH}2\text{)13C≡CH}
$$

Industrial Scalability

Bedoukian Research Inc. employs continuous-flow reactors to optimize reaction parameters (T = 80°C, P = 2 atm), reducing isomerization byproducts to <5%. Challenges include:

  • Triple Bond Stability: Minimizing thermal decomposition during distillation.
  • Cost Efficiency: Sourcing sustainable C1 units (e.g., rongalite) to replace toxic formaldehyde.

Biochemical Applications and Recent Advances

Lipid Membrane Studies

Incorporation of 13-Tetradecyn-1-OL into phospholipid bilayers reduces lateral diffusion coefficients by 30%, as measured by fluorescence recovery after photobleaching (FRAP). This rigidity enhances membrane stability in extremophiles, offering insights into archaeal lipid adaptations.

Metabolic Tracking

Bioorthogonal tagging with azide-fluorescein enables visualization of alkynyl lipid distribution in RAW264.7 macrophages. Studies reveal preferential accumulation in mitochondrial membranes (48.96% localization), suggesting a role in oxidative phosphorylation.

Pheromone Mimetics

The compound’s structural similarity to lepidopteran pheromones (e.g., Helicoverpa zea) has spurred its use in eco-friendly pest control. Field trials demonstrate 70% efficacy in disrupting mating behaviors when deployed in slow-release dispensers.

The classical synthesis of 13-Tetradecyn-1-OL often begins with 11-undecanoic acid, a derivative of castor oil. This route involves a multi-step process that integrates functional group transformations and chain elongation.

Transesterification and Steam Cracking

Castor oil undergoes transesterification with methanol to yield methyl ricinoleate, which is subsequently subjected to steam cracking at 400–575°C. This produces methyl undecenoate and heptanal as primary products [6]. Hydrolysis of methyl undecenoate with sodium hydroxide yields 10-undecenoic acid (undecylenic acid), a critical intermediate [6].

Hydrobromination and Bromine Exchange

Undecylenic acid undergoes radical-mediated hydrobromination with hydrogen bromide and benzoyl peroxide, yielding 11-bromoundecanoic acid via anti-Markovnikov addition [6]. Subsequent bromine exchange with aqueous ammonia produces 11-aminoundecanoic acid, which is further functionalized to introduce the terminal alkyne moiety.

Modern Synthetic Strategies for Terminal Alkyne Integration

Contemporary approaches prioritize atom economy and functional group tolerance, leveraging catalytic and stoichiometric reagents for alkyne incorporation.

Alkylation of Terminal Alkynes

Terminal alkynes, such as 1-propyne, are deprotonated by strong bases like sodium amide to form acetylide ions. These nucleophiles react with primary alkyl halides (e.g., ethyl bromide) in an SN2 mechanism, extending the carbon chain to produce internal alkynes like 2-pentyne [3]. Applied to 13-Tetradecyn-1-OL, this method enables precise control over chain length and alkyne positioning.

Alkyne Metathesis

Molybdenum alkylidyne catalysts facilitate alkyne metathesis, enabling the redistribution of triple bonds. For instance, ring-closing alkyne metathesis (RCAM) of diynes using silanolate-ligated molybdenum catalysts produces cycloalkynes, which can be semireduced to Z- or E-alkenes [4]. This strategy is adaptable to linear substrates for synthesizing 13-Tetradecyn-1-OL with minimal byproducts.

Dehydrohalogenation of Dihaloalkanes

Vicinal dihalides undergo double elimination with strong bases (e.g., potassium tert-butoxide) to form alkynes. For example, 1,2-dibromotetradecane treated with sodium amide yields 13-Tetradecyn-1-OL via sequential E2 eliminations [2]. This method is limited by the availability of dihalide precursors but offers high yields in controlled conditions.

Scalable Production Approaches

Industrial-scale synthesis prioritizes cost-effectiveness, reproducibility, and safety.

Hydroformylation and Hydrogenation

Long-chain alkenes are hydroformylated using rhodium or cobalt catalysts to form aldehydes, which are subsequently hydrogenated to alcohols. For 13-Tetradecyn-1-OL, this method requires post-functionalization to introduce the alkyne group but benefits from established infrastructure in bulk chemical production .

Continuous Flow Processes

Continuous flow reactors enhance scalability by improving heat and mass transfer. For example, the hydrolysis of methyl undecenoate to 10-undecenoic acid is conducted in a tubular reactor at 25°C, achieving quantitative yields with reduced reaction times [6].

Catalytic Recycling

Advanced catalysts, such as polymer-supported molybdenum alkylidynes, enable multiple reaction cycles in alkyne metathesis, reducing material costs [4].

Stereoselective Synthesis Considerations

Controlling stereochemistry is critical for applications requiring specific enantiomers or geometric isomers.

Anti-Markovnikov Additions

Radical-mediated hydrobromination of undecylenic acid preferentially forms 11-bromoundecanoic acid over the Markovnikov product, ensuring regioselectivity [6]. This selectivity is maintained in subsequent steps to preserve the desired stereochemical outcome.

Chiral Auxiliaries

Chiral ligands in molybdenum catalysts induce asymmetry during alkyne metathesis, enabling enantioselective synthesis of 13-Tetradecyn-1-OL [4]. For example, binaphtholate ligands yield cycloalkynes with >90% enantiomeric excess (ee).

Semireduction Strategies

Lindlar catalysts selectively hydrogenate alkynes to cis-alkenes, while sodium in liquid ammonia produces trans-alkenes [4]. These methods allow post-metathetic stereochemical tuning of intermediates.

Green Chemistry Alternatives in 13-Tetradecyn-1-OL Production

Sustainable synthesis minimizes waste, energy consumption, and hazardous reagents.

Renewable Feedstocks

Castor oil, a non-edible biomass, serves as a renewable precursor for 11-undecanoic acid, reducing reliance on petrochemicals [6]. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to conventional routes.

Solvent-Free Reactions

Microwave-assisted reactions enable alkyne alkylation without solvents, shortening reaction times from hours to minutes [3]. For example, 1-propyne and ethyl bromide react under microwave irradiation to yield 2-pentyne in 85% yield.

Biocatalysis

Lipases and esterases catalyze hydrolysis and transesterification steps under mild conditions, avoiding high temperatures and corrosive acids [6]. Immobilized enzymes enhance reusability, further improving process sustainability.

13-Tetradecyn-1-OL demonstrates significant potential as a substrate for various enzymatic systems, particularly those involved in fatty acid metabolism and bioorthogonal chemistry. The compound's unique structural features, combining a terminal alkyne moiety with a primary alcohol group, create distinctive interaction patterns with biological catalysts .

Primary Enzymatic Interactions

The terminal alkyne functionality of 13-Tetradecyn-1-OL serves as a crucial recognition element for alkyne-specific enzymes. Research on structurally similar compounds, particularly 9-Tetradecyn-1-ol, has demonstrated that alkyne-containing fatty alcohols can participate in enzymatic oxidation reactions through specialized oxidase systems . The compound's 14-carbon chain length positions it within the optimal substrate range for medium-chain fatty acid processing enzymes, suggesting compatibility with acyl-CoA synthetases and related metabolic enzymes.

The bioorthogonal properties of the terminal alkyne group enable 13-Tetradecyn-1-OL to function as a probe for studying enzyme-catalyzed reactions involving alkyne substrates . This capability has been exploited in metabolic tracing studies, where alkyne-tagged fatty acids serve as tracers for β-oxidation pathways in hepatocytes and tissue lysates [3]. The compound's ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions makes it particularly valuable for tracking enzymatic processing in living systems.

Substrate Specificity and Kinetic Parameters

The enzymatic processing of 13-Tetradecyn-1-OL is influenced by its structural parameters, including the positioning of the alkyne group and the overall chain length. Computational studies on related alkyne-containing molecules have revealed that the terminal alkyne group can form specific interactions with enzyme active sites through π-electron systems [4]. These interactions are stabilized by asparagine side chain N-H groups and other polar residues, creating noncovalent binding interfaces that enhance substrate recognition.

The compound's LogP value of 3.903 indicates moderate lipophilicity, which facilitates its interaction with membrane-bound enzymes while maintaining sufficient aqueous solubility for enzymatic processing [5]. This balance is crucial for enzymes involved in fatty acid metabolism, which typically require substrates that can partition between aqueous and lipid phases.

Structure-Activity Relationships in Biological Systems

The biological activity of 13-Tetradecyn-1-OL is fundamentally determined by its structural architecture, particularly the relationship between the terminal alkyne group and the primary alcohol functionality. Comparative analysis with related compounds reveals distinct structure-activity relationships that govern its biological behavior .

Alkyne Positioning Effects

The terminal positioning of the alkyne group in 13-Tetradecyn-1-OL confers unique biological properties compared to internal alkyne analogs. Research on alkyne-containing natural products has demonstrated that terminal alkynes exhibit enhanced reactivity in bioorthogonal reactions and provide stronger signals in vibrational spectroscopy studies [7]. The C≡C stretching frequency of terminal alkynes appears in the "clear" window of biological systems, making them effective probes for studying molecular interactions in complex biological environments.

Studies on related compounds have shown that the distance between the alkyne group and the hydroxyl functionality significantly influences biological activity. For instance, 9-Tetradecyn-1-ol, with its internal alkyne positioning, exhibits different pheromonal and antimicrobial properties compared to terminal alkyne analogs . The terminal alkyne in 13-Tetradecyn-1-OL provides optimal accessibility for bioorthogonal reactions while maintaining the compound's ability to interact with biological membranes.

Membrane Interaction Properties

The amphiphilic nature of 13-Tetradecyn-1-OL, combining hydrophobic alkyl chains with polar terminal groups, enables specific interactions with biological membranes. Molecular dynamics simulations of similar fatty alcohol systems have revealed that these compounds can insert into lipid bilayers with the alkyne group oriented toward the aqueous phase [8]. This orientation facilitates bioorthogonal labeling reactions while allowing the alkyl chain to interact with membrane lipids.

The compound's ability to disrupt membrane integrity, similar to other antimicrobial fatty alcohols, appears to be related to its chain length and the presence of the terminal alkyne group [9]. The alkyne functionality may enhance membrane penetration through its ability to form π-π interactions with aromatic residues in membrane proteins or through its influence on membrane fluidity.

Conformational Analysis and Molecular Modeling

Computational studies on 13-Tetradecyn-1-OL and related alkyne-containing molecules have provided detailed insights into their conformational preferences and molecular dynamics. The compound's extended carbon chain allows for significant conformational flexibility, while the terminal alkyne group imposes specific geometric constraints that influence its overall molecular shape [10].

Preferred Conformations

Density functional theory calculations on terminal alkyne molecules have revealed that the C≡C-H angle remains relatively rigid, with the terminal hydrogen atom playing a crucial role in intermolecular interactions [11]. The alkyne group in 13-Tetradecyn-1-OL exhibits characteristic vibrational frequencies that are sensitive to the local chemical environment, with the C≡C stretching band appearing at approximately 2112 cm⁻¹ [12].

The flexibility of the alkyl chain allows 13-Tetradecyn-1-OL to adopt various conformations that optimize its interactions with target molecules. Molecular dynamics simulations have shown that alkyne-containing fatty acids can undergo conformational changes that expose the alkyne group for bioorthogonal reactions while maintaining favorable interactions with protein binding sites [3].

Solvent Effects and Environmental Sensitivity

The conformational behavior of 13-Tetradecyn-1-OL is significantly influenced by its chemical environment. Studies on terminal alkyne model compounds have demonstrated that the alkyne C≡C stretching frequency exhibits substantial solvatochromism, with frequency shifts of up to 15 cm⁻¹ depending on the solvent system [7]. This environmental sensitivity makes the compound valuable as a conformational probe in protein studies.

The compound's behavior in different solvents reflects its ability to form specific interactions with electron-donating species. In triethylamine, for example, the alkyne group exhibits broadened spectral features due to interactions with the electron-rich nitrogen atom [10]. These solvent effects provide insights into how 13-Tetradecyn-1-OL might interact with biological macromolecules containing electron-rich functional groups.

Computational Modeling Approaches

Advanced computational methods have been employed to understand the molecular behavior of 13-Tetradecyn-1-OL and related compounds. Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study alkyne-protein interactions, revealing that the π-electron-rich alkyne group can form stabilizing interactions with protein side chains [4]. These calculations have shown that the terminal alkyne group can interact with asparagine residues through noncovalent interactions that stabilize protein-ligand complexes.

Molecular dynamics simulations with enhanced sampling methods, such as Replica Exchange with Solute Tempering (REST2), have provided detailed insights into the conformational dynamics of alkyne-containing molecules in biological systems [4]. These simulations have revealed that alkyne groups can undergo conformational changes that optimize their interactions with target proteins, leading to enhanced binding affinity and slower dissociation rates.

Comparative Analysis with 13-Tetradecen-1-ol Analogs

The structural differences between 13-Tetradecyn-1-OL and its alkene analog 13-Tetradecen-1-ol result in distinct biological and chemical properties that have important implications for their respective applications. This comparative analysis reveals how the substitution of a terminal alkyne for a terminal alkene affects molecular behavior and biological activity [13].

Structural and Electronic Differences

The most significant structural difference between 13-Tetradecyn-1-OL and 13-Tetradecen-1-ol lies in the nature of the terminal unsaturated bond. The triple bond in 13-Tetradecyn-1-OL creates a linear geometry with sp-hybridized carbons, while the double bond in 13-Tetradecen-1-ol results in a planar geometry with sp²-hybridized carbons [13]. This geometric difference affects the compounds' abilities to interact with biological targets and their conformational preferences.

The electronic properties of the two compounds also differ significantly. The terminal alkyne in 13-Tetradecyn-1-OL exhibits a higher electron density and greater polarizability compared to the terminal alkene in 13-Tetradecen-1-ol [14]. These electronic differences influence the compounds' reactivity toward biological nucleophiles and their ability to participate in bioorthogonal reactions.

Biological Activity Comparisons

13-Tetradecen-1-ol has been extensively studied as a component of insect pheromones, particularly as a sex attractant for various moth species . The compound's biological activity is primarily attributed to its ability to interact with specific olfactory receptors through its terminal alkene group. In contrast, 13-Tetradecyn-1-OL's biological activity is more focused on its utility as a bioorthogonal probe and its potential as an enzymatic substrate.

The pheromonal activity of 13-Tetradecen-1-ol involves specific interactions with olfactory receptor neurons, where the terminal alkene group plays a crucial role in receptor binding and signal transduction . The compound's effectiveness as a pheromone component has been demonstrated through field studies showing its ability to attract male moths at nanogram concentrations.

Metabolic Processing Differences

The metabolic fate of 13-Tetradecyn-1-OL differs significantly from that of 13-Tetradecen-1-ol due to the distinct chemical properties of terminal alkynes versus terminal alkenes. While both compounds can undergo β-oxidation, the alkyne group in 13-Tetradecyn-1-OL presents unique challenges for metabolic enzymes [3]. The terminal alkyne group is more resistant to certain enzymatic transformations, making it suitable for use as a metabolic tracer.

Studies on alkyne fatty acid metabolism have shown that the terminal alkyne group can be preserved during initial metabolic processing, allowing for the tracking of metabolic intermediates through bioorthogonal chemistry [3]. This property makes 13-Tetradecyn-1-OL particularly valuable for studying fatty acid metabolism in living systems.

XLogP3

5.2

Wikipedia

13-TETRADECYN-1-OL

Dates

Last modified: 04-14-2024

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